

L-2-Carbamoylphenylalanine: Technical Guide & Identifiers

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Compound of Interest

Compound Name: *L-2-Carbamoylphenylalanine*

Cat. No.: *B12317980*

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Abstract

L-2-Carbamoylphenylalanine (also known as ortho-carbamoyl-L-phenylalanine) is a highly specialized non-canonical amino acid used primarily in peptidomimetics and medicinal chemistry. Distinguished by the presence of a carboxamide (-CONH₂) group at the ortho-position of the phenyl ring, this residue serves as a critical tool for inducing conformational constraints in peptide backbones and mimicking specific hydrogen-bonding interactions in protein-ligand interfaces. This guide provides a definitive reference for its identifiers, physicochemical properties, synthetic pathways, and applications in drug discovery.

Part 1: Chemical Identity & Identifiers

The nomenclature "**L-2-Carbamoylphenylalanine**" specifically refers to the phenylalanine derivative substituted at the 2-position (ortho) of the aromatic ring. It must be rigorously distinguished from its para-isomer (L-4-Carbamoylphenylalanine) and the N-terminal derivative (N-carbamoyl-L-phenylalanine).

Core Identifiers

Identifier Type	Value	Notes
IUPAC Name	(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid	Definitive chemical name
Common Name	L-2-Carbamoylphenylalanine	Often abbreviated as o-Cbm-Phe or Phe(2-CONH ₂)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	Free acid form
Molecular Weight	208.21 g/mol	Free acid form
SMILES	NC(O)=O	Stereochemistry specified (L-isomer)

Commercial Reagent Identifiers (Protected Forms)

In solid-phase peptide synthesis (SPPS), the free acid is rarely used directly. Researchers will almost exclusively encounter the N-terminally protected variants.

Reagent Name	CAS Number	Molecular Weight	Formula
Fmoc-L-2-Carbamoylphenylalanine	959583-60-9	430.45 g/mol	C ₂₅ H ₂₂ N ₂ O ₅
Boc-L-2-Carbamoylphenylalanine	959573-27-4	308.33 g/mol	C ₁₅ H ₂₀ N ₂ O ₅

Disambiguation Alert

- vs. L-4-Carbamoylphenylalanine: The para-isomer (CAS 223593-04-2) is a glutamine mimetic. The ortho-isomer (Topic) is a conformational restrictor.
- vs. N-Carbamoyl-L-phenylalanine: This compound (CAS 949-45-1) has the carbamoyl group on the

-amino nitrogen (urea linkage) and is a metabolic intermediate, not a side-chain modified amino acid.

Part 2: Structural & Physicochemical Analysis

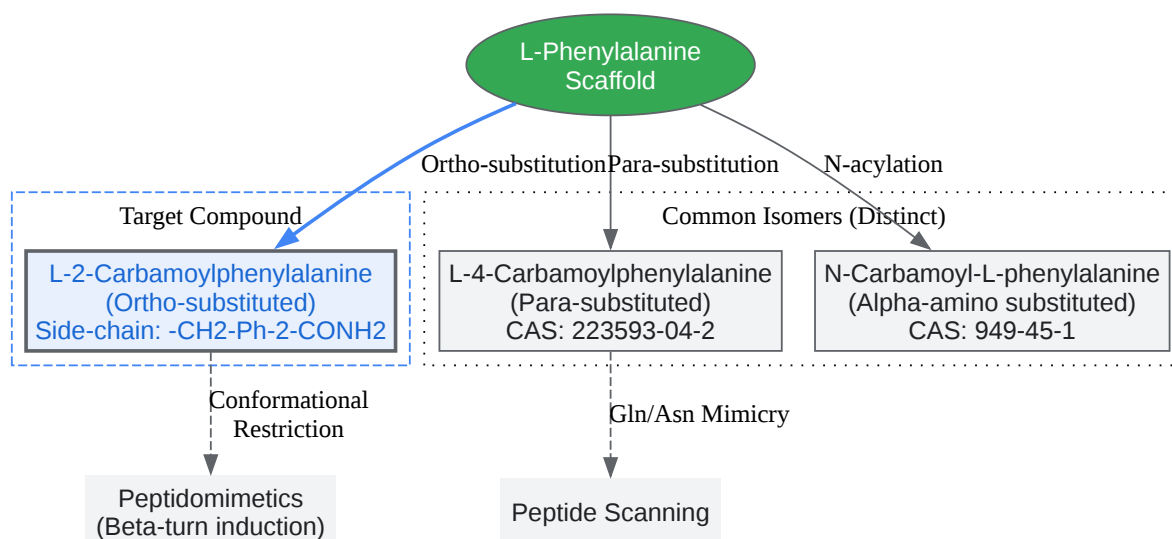
Structural Logic

The ortho-carbamoyl group introduces a unique steric and electronic environment compared to native phenylalanine.

- Steric Clash: The substituent at the 2-position creates steric hindrance with the peptide backbone (-proton or amide nitrogen), often restricting the and torsion angles.
- Intramolecular H-Bonding: The amide protons of the carbamoyl group can form intramolecular hydrogen bonds with the backbone carbonyl oxygen, potentially stabilizing specific secondary structures like -turns or helices.

Visualization of Chemical Relationships

The following diagram illustrates the structural distinction between the target compound and its common isomers.



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Caption: Structural genealogy of carbamoyl-phenylalanine derivatives. The target L-2-isomer is distinct from the para-isomer and the N-carbamoyl metabolite.

Part 3: Synthesis & Production Protocols

Synthesis of **L-2-Carbamoylphenylalanine** typically avoids direct electrophilic aromatic substitution due to lack of regioselectivity. The preferred method utilizes Palladium-catalyzed cross-coupling (Negishi or Suzuki-Miyaura) to ensure optical purity is maintained.

Protocol: Negishi Cross-Coupling Approach

This method couples a protected organozinc serine derivative with a 2-substituted aryl halide.

Reagents:

- Substrate A: Boc-iodo-L-alanine methyl ester (derived from serine).
- Substrate B: 2-Bromobenzamide (or 2-bromobenzonitrile, followed by hydrolysis).

- Catalyst: Pd₂(dba)₃ / S-Phos.
- Solvent: DMF/THF (anhydrous).

Step-by-Step Workflow:

- Zinc Activation: Treat Boc-iodo-L-alanine methyl ester with activated Zinc dust in dry DMF to generate the organozinc intermediate (Negishi reagent). Critical: Ensure strictly anhydrous conditions to prevent protonation.
- Coupling: Add 2-bromobenzamide and the Pd catalyst system. Heat to 60°C under Argon for 4-12 hours.
- Purification: Quench with 1M HCl, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
- Deprotection (Optional): If the free acid is required, hydrolyze the methyl ester with LiOH in THF/H₂O, followed by careful neutralization.

Synthesis Workflow Diagram



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Caption: Negishi cross-coupling pathway for the stereoselective synthesis of protected **L-2-Carbamoylphenylalanine**.

Part 4: Biological Significance & Applications Peptidomimetics & Drug Design

L-2-Carbamoylphenylalanine is a "chimeric" amino acid. It retains the hydrophobic core of phenylalanine while introducing a polar, H-bond donor/acceptor motif at a specific vector.

- **Conformational Locking:** The ortho-substituent restricts rotation around the C-C bond (angle). This is utilized to "freeze" bioactive peptides into their receptor-bound conformation, reducing the entropic penalty of binding.
- **Turn Induction:** When incorporated into a peptide chain, the 2-carbamoyl group can hydrogen bond with the backbone amide of the residue, promoting compact turn structures (e.g., α -turns or β -turns).

Enzyme Inhibition

In protease inhibitors, the carbamoyl group can serve as a "warhead" or an anchor. It mimics the hydration shell of native residues or interacts with catalytic residues (e.g., Serine or Cysteine proteases) to improve potency.

Analytical Characterization

To validate the identity of **L-2-Carbamoylphenylalanine** in a peptide sequence:

- **HPLC:** Elutes earlier than native Phenylalanine due to increased polarity of the amide group.
- **NMR:** The amide protons (-CONH₂) appear as two distinct broad singlets (due to restricted rotation) around 7.0–7.5 ppm in DMSO-d₆.
- **Mass Spectrometry:** Shows a characteristic mass shift of +43 Da (CONH vs H) relative to Phenylalanine.

References

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